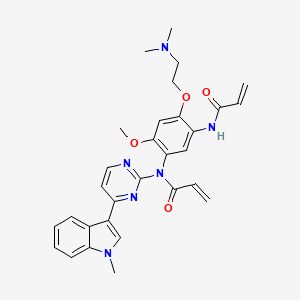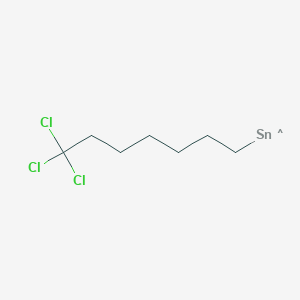
(7,7,7-Trichloroheptyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,7,7-Trichloroheptyl)stannane: is an organotin compound with the molecular formula C7H15Cl3Sn and a molecular weight of 324.26 g/mol . This compound is characterized by the presence of a tin atom bonded to a heptyl group substituted with three chlorine atoms at the terminal carbon. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7,7,7-Trichloroheptyl)stannane typically involves the reaction of heptyl halides with tin tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
C7H15Cl+SnCl4→C7H15SnCl3
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation and moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (7,7,7-Trichloroheptyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Oxidation Reactions: Oxidation can lead to the formation of tin oxides or other higher oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic reagents. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted organotin compounds.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Oxidation Reactions: Formation of tin oxides or other higher oxidation state tin compounds.
Applications De Recherche Scientifique
Chemistry: (7,7,7-Trichloroheptyl)stannane is used as a reagent in organic synthesis for the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds with specific functional groups.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Organotin compounds have shown activity against various microorganisms, making them candidates for developing new antimicrobial agents.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of tin-based drugs. Organotin compounds have been explored for their anticancer and antifungal properties.
Industry: In the industrial sector, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of the materials.
Mécanisme D'action
The mechanism of action of (7,7,7-Trichloroheptyl)stannane involves its interaction with cellular components, leading to disruption of cellular processes. The compound can bind to proteins and enzymes, inhibiting their function. In antimicrobial applications, it disrupts the cell membrane integrity, leading to cell death. The molecular targets and pathways involved include:
Protein Binding: Interaction with thiol groups in proteins, leading to enzyme inhibition.
Membrane Disruption: Disruption of lipid bilayers in microbial cell membranes.
Comparaison Avec Des Composés Similaires
- (7,7,7-Trichloroheptyl)trimethylstannane
- (7,7,7-Trichloroheptyl)dimethylstannane
- (7,7,7-Trichloroheptyl)methylstannane
Comparison: (7,7,7-Trichloroheptyl)stannane is unique due to its specific substitution pattern and the presence of three chlorine atoms at the terminal carbon. This structure imparts distinct reactivity and properties compared to other organotin compounds. For example, (7,7,7-Trichloroheptyl)trimethylstannane has a different substitution pattern, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C7H12Cl3Sn |
|---|---|
Poids moléculaire |
321.2 g/mol |
InChI |
InChI=1S/C7H12Cl3.Sn/c1-2-3-4-5-6-7(8,9)10;/h1-6H2; |
Clé InChI |
FXVRIOPQWDZYQS-UHFFFAOYSA-N |
SMILES canonique |
C(CCC[Sn])CCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


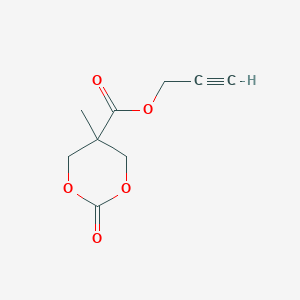
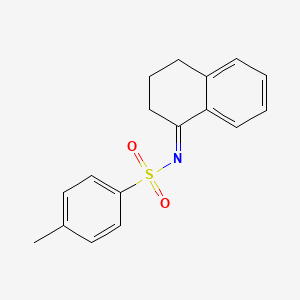

![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)

![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
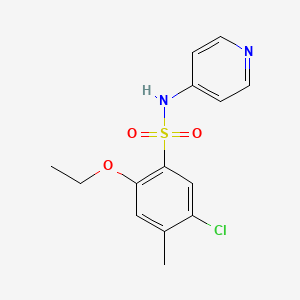
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)
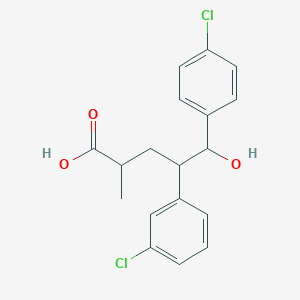
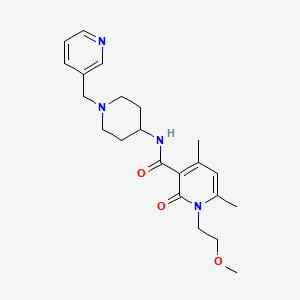
![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
